molecular formula C10H11BrO3S B13943110 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene

Cat. No.: B13943110
M. Wt: 291.16 g/mol
InChI Key: OQDQEEHSZISZLH-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO3S. It is a derivative of benzene, featuring a bromine atom, a cyclopropylsulfonyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopropylsulfonyl and methoxy groups. One common method involves the bromination of 4-(cyclopropylsulfonyl)-2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives, while cycloaddition reactions can produce complex ring systems.

Scientific Research Applications

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and the cyclopropylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

1-bromo-4-cyclopropylsulfonyl-2-methoxybenzene

InChI

InChI=1S/C10H11BrO3S/c1-14-10-6-8(4-5-9(10)11)15(12,13)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

OQDQEEHSZISZLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C2CC2)Br

Origin of Product

United States

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